molecular formula C22H26N2O2S B2446679 3-((3,4-dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine CAS No. 1251610-26-0

3-((3,4-dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Cat. No. B2446679
CAS RN: 1251610-26-0
M. Wt: 382.52
InChI Key: YNTBZFWTEHBHJV-UHFFFAOYSA-N
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Description

The compound “3-((3,4-dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a sulfonyl functional group attached to a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a sulfonyl group might increase the compound’s polarity .

Scientific Research Applications

Diversity-Oriented Synthesis

Research demonstrates a diversity-oriented approach to synthesizing complex organic molecules. For example, a three-component reaction involving copper(I)-catalyzed processes efficiently generates 1,2-dihydroisoquinolin-3(4H)-imines, showcasing the compound's potential in diversifying chemical libraries (Chen, Ye, Gao, & Wu, 2011).

Catalysis and Synthesis

The compound's framework can be implicated in catalysis-driven synthesis. A study on the synthesis of unsymmetrical polyhydroquinoline derivatives using a catalyst highlights the role of sulfonyl compounds in facilitating efficient chemical reactions under solvent-free conditions (Khaligh, 2014).

Pharmaceutical Drug Development

Arylsulfonylquinoline derivatives, closely related to the compound , are noted for their significance as pharmaceutical drugs. A novel method for synthesizing these derivatives via tert-butyl hydroperoxide mediated cycloaddition has been explored, emphasizing the compound's relevance in drug development (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).

Reaction Mechanisms and Kinetics

Studies on the reaction mechanisms and kinetics of similar sulfonyl-containing compounds provide insights into their reactivity and potential applications in synthesizing novel compounds. For instance, the reduction and cyclization of amine oxides initiated by redox reactions reveal complex reaction pathways that could be relevant to understanding the behavior of the compound (Bather, Smith, Norman, & Sadd, 1969).

Future Directions

The future directions for this compound would depend on its intended applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-6-24(7-2)22-19-12-15(3)8-11-20(19)23-14-21(22)27(25,26)18-10-9-16(4)17(5)13-18/h8-14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBZFWTEHBHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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